Piperazine, 1,4-bis(butoxyacetyl)-
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Overview
Description
Piperazine, 1,4-bis(butoxyacetyl)-, also known as Boc-Pip, is a chemical compound used in scientific research for various applications. It is a white crystalline solid that is soluble in many organic solvents and has a molecular weight of 406.52 g/mol.
Mechanism Of Action
Piperazine, 1,4-bis(butoxyacetyl)- does not have a specific mechanism of action as it is not a drug. However, it is used as a precursor for the synthesis of other molecules that may have specific mechanisms of action.
Biochemical And Physiological Effects
Piperazine, 1,4-bis(butoxyacetyl)- does not have any known biochemical or physiological effects as it is not used as a drug.
Advantages And Limitations For Lab Experiments
Piperazine, 1,4-bis(butoxyacetyl)- has several advantages for lab experiments. It is a stable compound that can be easily stored and transported. It is also readily available and relatively inexpensive. However, Piperazine, 1,4-bis(butoxyacetyl)- has some limitations. It is not soluble in water, which can make it difficult to use in aqueous solutions. It also has a high melting point, which can make it difficult to handle in some experiments.
Future Directions
There are several future directions for the use of Piperazine, 1,4-bis(butoxyacetyl)- in scientific research. One potential application is in the development of new drugs. Piperazine, 1,4-bis(butoxyacetyl)- can be used as a building block for the synthesis of new molecules that may have therapeutic effects. Another potential application is in the development of new materials. Piperazine, 1,4-bis(butoxyacetyl)- can be used as a precursor for the synthesis of polymers and other materials with unique properties. Overall, Piperazine, 1,4-bis(butoxyacetyl)- has a wide range of potential applications in scientific research and is a valuable tool for researchers in many fields.
Synthesis Methods
The synthesis of Piperazine, 1,4-bis(butoxyacetyl)- involves a two-step process. In the first step, piperazine is reacted with butyl chloroformate to form N-Boc-piperazine. In the second step, N-Boc-piperazine is reacted with acetic anhydride to produce Piperazine, 1,4-bis(butoxyacetyl)-. The reaction is carried out under an inert atmosphere and the product is purified by column chromatography.
Scientific Research Applications
Piperazine, 1,4-bis(butoxyacetyl)- is used in scientific research for various applications, including peptide synthesis, drug discovery, and as a building block for organic synthesis. It is commonly used as a protecting group for the amine functional group in peptide synthesis. Piperazine, 1,4-bis(butoxyacetyl)- is also used in the development of new drugs and as a precursor for the synthesis of other organic molecules.
properties
CAS RN |
17149-27-8 |
---|---|
Product Name |
Piperazine, 1,4-bis(butoxyacetyl)- |
Molecular Formula |
C16H30N2O4 |
Molecular Weight |
314.42 g/mol |
IUPAC Name |
2-butoxy-1-[4-(2-butoxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H30N2O4/c1-3-5-11-21-13-15(19)17-7-9-18(10-8-17)16(20)14-22-12-6-4-2/h3-14H2,1-2H3 |
InChI Key |
OIABNNBFKLLPIG-UHFFFAOYSA-N |
SMILES |
CCCCOCC(=O)N1CCN(CC1)C(=O)COCCCC |
Canonical SMILES |
CCCCOCC(=O)N1CCN(CC1)C(=O)COCCCC |
Other CAS RN |
17149-27-8 |
synonyms |
1,4-Bis(butoxyacetyl)piperazine |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.